(4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone
Description
Introduction to Structural Framework and Research Context
Historical Development of Triazole-Benzothiazole-Piperazine Hybrids
The rational design of triazole-benzothiazole-piperazine hybrids emerged from incremental advances in heterocyclic chemistry during the early 21st century. Initial work focused on isolated heterocycles:
- Triazoles gained prominence for their metabolic stability and hydrogen-bonding capacity, particularly in antifungal agents.
- Benzothiazoles were explored for their planar aromatic structure and electron-rich sulfur atom, enabling interactions with biological targets like DNA topoisomerases.
- Piperazines served as flexible linkers to improve solubility and bioavailability in CNS-targeting drugs.
The strategic combination of these motifs began with regioselective 1,2,3-triazole hybrids synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a 2018 study demonstrated that triazole-benzothiazole conjugates exhibited IC~50~ values of 0.04–8.8 μM against colorectal (HCT116) and breast (MCF7) cancer lines. Subsequent innovations incorporated piperazine spacers to enhance blood-brain barrier penetration, as seen in antitrypanosomal agents like compound 7 (IC~50~ = 0.048 μM against T. cruzi).
Table 1: Key Milestones in Hybrid Development
Significance of Multi-Heterocyclic Systems in Medicinal Chemistry
Multi-heterocyclic systems dominate modern drug discovery, constituting >85% of approved small-molecule therapeutics. Their advantages include:
- Synergistic Pharmacophore Effects : The triazole nucleus in the target compound provides metabolic stability, while the benzothiazole moiety enhances planar stacking with enzyme active sites. Piperazine improves aqueous solubility, critical for oral bioavailability.
- ADME Optimization : Heterocyclic diversity allows fine-tuning of logP, polar surface area, and hydrogen-bond donors/acceptors. For instance, the tetrahydrobenzo[d]thiazole group in the compound reduces crystallinity, potentially enhancing membrane permeability.
- Synthetic Versatility : Copper-free strain-promoted azide-alkyne cycloadditions (SPAAC) and Groebke-Blackburn-Bienaymé reactions enable rapid diversification.
A 2022 analysis highlighted that MCR-derived heterocycles occupy underutilized regions of chemical space, offering novel scaffolds resistant to existing resistance mechanisms.
Current Research Status and Knowledge Gaps
Recent studies on the target compound and analogs reveal:
- Anticancer Potential : Triazole-benzothiazole-piperazine hybrids inhibit cancer cell proliferation via undefined mechanisms, possibly involving kinase inhibition or DNA intercalation.
- Antimicrobial Activity : Nitrotriazole-piperazine derivatives show submicromolar activity against Trypanosoma cruzi, the Chagas disease pathogen.
- Synthetic Advances : MCRs enable single-step assembly of complex hybrids, as demonstrated in the synthesis of BODIPY-labeled probes.
Table 2: Research Gaps in Triazole-Benzothiazole-Piperazine Chemistry
Research Objectives and Significance
This compound’s structural complexity necessitates focused research objectives:
- Elucidate Mechanism : Employ proteomic profiling and X-ray crystallography to identify binding partners.
- Optimize Potency : Use MCRs to generate analogues with modified piperazine substituents (e.g., replacing 2-chlorophenyl with pyridinyl).
- Evaluate In Vivo Pharmacokinetics : Assess oral bioavailability and brain penetration in murine models.
Addressing these objectives will advance multi-heterocyclic drug design, particularly for neglected tropical diseases and oncology. The compound’s modular architecture also provides a template for hybrid antibiotics targeting resistant pathogens.
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6OS/c1-14-19(24-25-28(14)21-23-16-7-3-5-9-18(16)30-21)20(29)27-12-10-26(11-13-27)17-8-4-2-6-15(17)22/h2,4,6,8H,3,5,7,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXZRGIQUSWRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone , with the CAS number 1286697-59-3 , is a synthetic derivative that combines elements from piperazine and triazole scaffolds. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent for various diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 443.0 g/mol . The structure features a piperazine ring substituted with a chlorophenyl group and a triazole moiety linked to a thiazole derivative. This unique combination is believed to contribute to its diverse biological activities.
1. Anticholinesterase Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticholinesterase activity. For example, derivatives containing piperazine and triazole motifs have been shown to inhibit acetylcholinesterase (AChE) effectively, which is crucial for treating neurodegenerative disorders like Alzheimer’s disease. The inhibition of AChE leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.
2. Neuroprotective Effects
Studies have suggested that related compounds can penetrate the blood-brain barrier (BBB) and exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This property is essential for developing treatments for neurodegenerative diseases.
3. Antimicrobial Activity
Some derivatives of piperazine have shown promising antimicrobial properties against various bacterial strains. The presence of the thiazole ring may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on AChE Inhibition : A compound similar to the one in focus exhibited an IC50 value of 0.44 µM against AChE, demonstrating strong selectivity compared to other targets such as BACE-1 . This suggests potential utility in Alzheimer's treatment.
- Neuroprotective Study : Research conducted on benzylpiperidine derivatives revealed that certain compounds could significantly reduce β-amyloid aggregation and exert protective effects on neuronal cells at concentrations as low as 10 µM .
Comparative Biological Activity Table
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure that includes a piperazine ring and a triazole moiety. Its molecular formula is C20H22ClN5OS, and it possesses unique chemical properties that make it suitable for various applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine derivatives demonstrate efficacy against a range of bacterial and fungal strains. The mechanism of action often involves interference with microbial cell wall synthesis or function.
Case Study:
In a study evaluating the antimicrobial activity of various triazole derivatives, compounds similar to (4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone were tested against Staphylococcus aureus and Escherichia coli. Results showed promising inhibitory effects comparable to established antibiotics .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. Compounds containing piperazine and triazole rings have been linked to inhibition of cancer cell proliferation through multiple pathways, including apoptosis induction.
Case Study:
A derivative of the compound was tested for its ability to inhibit the growth of leukemia cells. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Data Tables
| Application | Activity | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Effective against E. coli | ||
| Anticancer | Inhibits growth in leukemia cells |
Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving multi-step reactions that incorporate piperazine derivatives and triazole precursors.
Synthetic Route Example:
- Formation of Piperazine Derivative: Start with 2-chlorophenylmethylpiperazine.
- Triazole Formation: React with appropriate azide and alkyne components to form the triazole ring.
- Final Coupling Reaction: Combine the piperazine derivative with the synthesized triazole to yield the final product.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in compound 21 enhances metabolic stability but reduces polarity compared to chlorine .
Heterocyclic Core Modifications
The triazole-thiazole hybrid in the target compound contrasts with other heterocyclic systems:
Key Observations :
- Planarity vs. Flexibility : The tetrahydrobenzo[d]thiazole in the target compound introduces conformational rigidity compared to the more planar pyrazole-thiazole systems in , which could affect intermolecular interactions in crystal packing or target binding.
- Synthetic Feasibility : High yields reported for isostructural compounds (e.g., 4 and 5 in ) suggest that the target compound’s synthesis could be optimized using similar coupling strategies .
Pharmacological Potential
While direct data are lacking, inferences can be drawn from structurally related compounds:
- Antimicrobial Activity : The 4-chlorophenyl-thiazole derivative () exhibits antimicrobial properties, suggesting that the target compound’s triazole-thiazole core may similarly disrupt bacterial membranes or enzymes.
- Kinase Inhibition : Compound w3 (), with a pyrimidine-piperazine scaffold, demonstrates the relevance of such structures in kinase-targeted therapies, a possible avenue for the target compound.
Structural Characterization Techniques
The target compound’s crystallographic analysis likely employs methodologies used for analogous systems:
- Single-Crystal Diffraction : Compounds 4 and 5 () were characterized using SHELXL and WinGX , tools commonly applied for small-molecule refinement.
- Intermolecular Interactions : Halogen bonding (e.g., C–Cl···π interactions) observed in chloro derivatives may also stabilize the target compound’s crystal lattice.
Q & A
Q. What are the optimal synthetic routes for preparing the core heterocyclic scaffold of this compound?
The compound’s synthesis involves multi-step reactions. A key intermediate, the thiazole derivative, is synthesized via condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid. Subsequent reactions with substituted aldehydes (e.g., benzaldehyde derivatives) in 1,4-dioxane under reflux (5 hours) with piperidine catalysis yield the final product. Recrystallization from 1,4-dioxane ensures purity . For triazole formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is standard, though specific protocols for this compound require optimization of stoichiometry and solvent polarity .
Q. How is cytotoxicity evaluated for this compound, and what cell lines are used?
Cytotoxicity is assessed using the sulforhodamine B (SRB) assay. Six human cancer cell lines—NUGC (gastric), DLD-1 (colon), HA22T/HEPG-2 (liver), MCF-7 (breast), HONE-1 (nasopharyngeal)—and normal fibroblast cells (WI-38) are cultured in RPMI-1640 medium with 5% FBS. Cells are exposed to the compound (typically at 1.5 × 10⁵ cells/mL) for 48 hours, followed by SRB staining to quantify viability. DMSO (≤0.5%) serves as a vehicle control, and CHS-828 is the reference antitumor agent .
Advanced Research Questions
Q. What computational strategies are recommended to predict binding interactions of this compound with biological targets?
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with receptors (e.g., serotonin or dopamine receptors, given the 2-chlorophenylpiperazine moiety). Focus on key residues in the binding pocket and validate predictions with mutagenesis or competitive binding assays. Density Functional Theory (DFT) calculations may elucidate electronic properties influencing bioactivity .
Q. How can structural contradictions in NMR or crystallographic data be resolved?
Discrepancies in spectral data (e.g., unexpected δ values in ¹H NMR) require cross-validation via X-ray crystallography. For example, highlights isostructural thiazole derivatives analyzed via single-crystal X-ray diffraction to confirm bond angles and torsional strain. If crystallography is impractical, advanced 2D NMR techniques (HSQC, HMBC) can resolve ambiguities in proton-carbon correlations .
Q. What modifications to the substituents enhance selectivity against cancer vs. normal cells?
Structure-activity relationship (SAR) studies suggest:
- Piperazine ring : Electron-withdrawing groups (e.g., 2-Cl) improve receptor affinity.
- Thiazole-triazole linkage : Methyl groups at position 5 reduce metabolic degradation.
- Tetrahydrobenzo[d]thiazole : Bulky substituents may enhance membrane permeability. Testing analogs with fluorinated or brominated aryl groups (as in ) could optimize selectivity. Compare IC₅₀ values across cell lines; e.g., compounds with p-methoxybenzaldehyde showed lower toxicity to WI-38 cells in .
Methodological Considerations
Q. How should researchers address variability in cytotoxicity data across studies?
Potential causes include:
- Cell line heterogeneity : Use authenticated cell lines (e.g., from ECACC or NCI) and standardize passage numbers.
- Assay protocols : Adhere to SRB or MTT assay guidelines (e.g., incubation time, dye concentration).
- Compound purity : Verify via HPLC (>95%) and NMR. Replicate experiments with internal controls (e.g., CHS-828) to normalize inter-study variability .
Q. What analytical techniques are critical for characterizing synthetic intermediates?
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and aliphatic chains (δ 1.5–2.6 ppm).
- FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : Validate molecular ion peaks with <2 ppm error.
- TLC : Monitor reaction progress using toluene/ethyl acetoacetate/water (8.7:1.2:1.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
